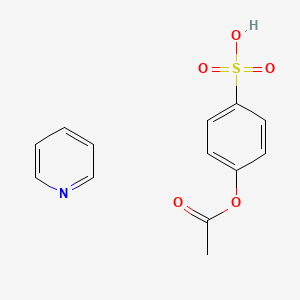![molecular formula C10H8BrNO2S B12558475 [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid CAS No. 192801-40-4](/img/structure/B12558475.png)
[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid: is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromomethyl group attached to the benzothiazole ring, which is further connected to an acetic acid moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid typically involves the bromination of a precursor compound. One common method is the benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like 1,2-dichlorobenzene, which provides a clean and high-yielding reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of safer and more environmentally friendly solvents is also emphasized to comply with green chemistry principles .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.
Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Radical Initiators: Such as AIBN for initiating radical bromination reactions.
Major Products Formed:
Substituted Benzothiazoles: Formed through nucleophilic substitution.
Coupled Products: Formed through coupling reactions with other aromatic compounds.
科学的研究の応用
Chemistry:
Synthetic Intermediates: [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Benzothiazole derivatives are explored for their potential as anti-cancer, anti-bacterial, and anti-inflammatory agents.
Enzyme Inhibitors: The compound can act as an inhibitor for certain enzymes, making it valuable in biochemical research.
Industry:
作用機序
The mechanism of action of [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzothiazole ring can also interact with various biological pathways, influencing cellular processes .
類似化合物との比較
Benzothiazole: The parent compound without the bromomethyl and acetic acid groups.
2-Aminobenzothiazole: A derivative with an amino group instead of the bromomethyl group.
6-Methylbenzothiazole: A derivative with a methyl group at the 6-position instead of the acetic acid moiety.
Uniqueness:
Bromomethyl Group: The presence of the bromomethyl group makes [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid more reactive in substitution reactions compared to its analogs.
Acetic Acid Moiety: The acetic acid group enhances the compound’s solubility in aqueous solutions and its potential for forming hydrogen bonds, which can influence its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
192801-40-4 |
|---|---|
分子式 |
C10H8BrNO2S |
分子量 |
286.15 g/mol |
IUPAC名 |
2-[2-(bromomethyl)-1,3-benzothiazol-6-yl]acetic acid |
InChI |
InChI=1S/C10H8BrNO2S/c11-5-9-12-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3H,4-5H2,(H,13,14) |
InChIキー |
MDCDQHHBZRDDIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CC(=O)O)SC(=N2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)

![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)


![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)



![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)

![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
